molecular formula C13H21NO6 B613706 BOC-D-GLU(OALL)-OH CAS No. 259221-91-5

BOC-D-GLU(OALL)-OH

Cat. No.: B613706
CAS No.: 259221-91-5
M. Wt: 287,32
InChI Key: VNZYUMCXQWYCAW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is an organic compound with a complex structure that includes an allyloxy group, a tert-butoxycarbonyl (Boc) protected amine, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the allyloxy group: The allyloxy group is introduced through an etherification reaction.

    Formation of the carboxylic acid:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology: This compound may be used in the study of enzyme-catalyzed reactions, particularly those involving amine and carboxylic acid functional groups. It can serve as a substrate or inhibitor in biochemical assays.

Medicine: In medicinal chemistry, ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid can be used in the development of new pharmaceuticals. Its structure allows for the exploration of structure-activity relationships (SAR) in drug design.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then participate in further reactions.

Comparison with Similar Compounds

    ®-5-(Methoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Similar structure but with a methoxy group instead of an allyloxy group.

    ®-5-(Ethoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness: The presence of the allyloxy group in ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid provides unique reactivity compared to its methoxy and ethoxy analogs. The allyloxy group can participate in additional reactions such as olefin metathesis, which are not possible with the methoxy or ethoxy groups.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZYUMCXQWYCAW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679040
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259221-91-5
Record name 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259221-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.